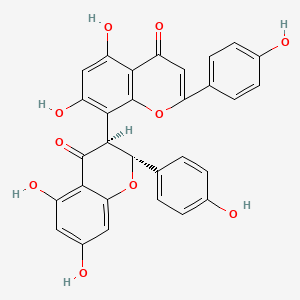

(+)-Volkensiflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H20O10 |

|---|---|

Molecular Weight |

540.5 g/mol |

IUPAC Name |

8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C30H20O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,27,29,31-36H/t27-,29+/m1/s1 |

InChI Key |

YOGANETYFUQWIM-PXJZQJOASA-N |

SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Volkensiflavone: A Technical Guide to Its Natural Sources and Isolation from Garcinia livingstonei

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Volkensiflavone is a naturally occurring biflavonoid, a class of polyphenolic compounds known for their diverse and potent biological activities. As a subject of increasing interest in phytochemical and pharmacological research, this technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on its isolation from the fruits of Garcinia livingstonei. This document details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and visualizes key experimental workflows.

Natural Sources of this compound

This compound has been identified in several plant species, predominantly within the Garcinia genus (family Clusiaceae). Garcinia livingstonei, commonly known as the African mangosteen, is a notable source of this biflavonoid, where it is present in the fruits.[1] Other species of Garcinia have also been reported to contain this compound, highlighting the potential of this genus as a rich source for its isolation.

Isolation of this compound from Garcinia livingstonei Fruits

The isolation of this compound from the fruits of Garcinia livingstonei is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocol is a detailed methodology based on established research.[1]

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation: Fresh, frozen fruits of Garcinia livingstonei (4.3 kg) are deseeded to yield the pulp (2.8 kg).[1]

-

Extraction: The fruit pulp is exhaustively extracted with methanol (3.0 L) at room temperature using a blender. The combined methanol extracts are then concentrated under reduced pressure to yield a dark brown residue (306.3 g).[1]

-

Solvent-Solvent Partitioning: The dried extract is suspended in water (1.0 L) and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol. This process yields an ethyl acetate fraction (GLE, 5.5 g) and an n-butanol fraction (GLB, 18.4 g).[1] this compound is primarily found in the ethyl acetate fraction.

Experimental Protocol: Chromatographic Purification

-

Sephadex LH-20 Column Chromatography: The ethyl acetate fraction (GLE, 5.2 g) is subjected to column chromatography on a Sephadex LH-20 column (200.0 g).[1]

-

Elution: The column is eluted with methanol.[1]

-

Fraction Collection: Nine fractions (GLE-I to GLE-IX) are collected based on their profiles on High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1] Further purification of the relevant fractions containing this compound is achieved through subsequent chromatographic steps, such as preparative HPLC or further column chromatography, to yield the pure compound.

Workflow for the Isolation of this compound

Quantitative Data

The following tables summarize the key quantitative data associated with the extraction and characterization of this compound.

Table 1: Extraction and Fractionation Yields from Garcinia livingstonei Fruits

| Step | Starting Material | Yield | Reference |

| Methanol Extraction | 2.8 kg fruit pulp | 306.3 g crude extract | [1] |

| Ethyl Acetate Partition | 306.3 g crude extract | 5.5 g GLE fraction | [1] |

| n-Butanol Partition | Remaining aqueous phase | 18.4 g GLB fraction | [1] |

Table 2: Spectroscopic Data for this compound

| Nucleus | Position | Chemical Shift (δ, ppm) |

| ¹H | 2 | 5.82 (d, 12.0 Hz) |

| 3 | 4.99 (d, 12.0 Hz) | |

| ¹³C | 2 | 84.1 |

| 3 | 77.2 | |

| 4 | 197.6 | |

| 5 | 163.5 | |

| 6 | 96.9 | |

| 7 | 167.3 | |

| 8 | 95.8 | |

| 9 | 162.7 | |

| 10 | 102.5 | |

| 1' | 128.7 | |

| 2' | 129.2 | |

| 3' | 115.1 | |

| 4' | 158.5 | |

| 5' | 115.1 | |

| 6' | 129.2 | |

| 2'' | 164.2 | |

| 3'' | 109.1 | |

| 4'' | 182.4 | |

| 5'' | 161.4 | |

| 6'' | 99.1 | |

| 7'' | 164.7 | |

| 8'' | 105.2 | |

| 9'' | 157.8 | |

| 10'' | 104.5 | |

| 1''' | 121.7 | |

| 2''' | 128.6 | |

| 3''' | 116.3 | |

| 4''' | 161.5 | |

| 5''' | 116.3 | |

| 6''' | 128.6 |

Note: The NMR data is based on a related study and should be confirmed by direct analysis.

Potential Signaling Pathways

Biflavonoids, including those from Garcinia species, are known to exert their biological effects through the modulation of various cellular signaling pathways. While specific pathways for this compound are still under investigation, closely related biflavonoids have been shown to influence pathways involved in cancer and inflammation.

Hypothesized Anticancer Signaling Pathway for Garcinia Biflavonoids

Conclusion

This technical guide provides a comprehensive resource for the natural sourcing and isolation of this compound, with a detailed focus on Garcinia livingstonei. The provided experimental protocols and quantitative data serve as a valuable reference for researchers in natural product chemistry and drug discovery. The visualization of the isolation workflow and potential signaling pathways offers a clear and concise overview of the key processes. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

The Bioactivity of (+)-Volkensiflavone and Other Biflavonoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bioactivity of (+)-volkensiflavone and other related biflavonoids. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for this compound and other relevant biflavonoids, providing a comparative overview of their therapeutic potential.

Table 1: Antioxidant Activity of Biflavonoids from Garcinia madruno

| Compound/Fraction | DPPH Radical Scavenging Activity (µmol Trolox/100 g) | ABTS Radical Scavenging Activity (µmol Trolox/100 g) | FRAP Assay (µmol Trolox/100 g) | ORAC Assay (µmol Trolox/100 g) |

| This compound | - | - | Highest among tested biflavonoids | - |

| Morelloflavone | 58697 ± 6944 | 209216 ± 11723 | - | 293842 ± 22026 |

| Biflavonoid Fraction (BF) * | - | - | - | - |

*Containing amentoflavone, morelloflavone, and this compound. The BF significantly reduced Cu²⁺-induced LDL oxidation with an EC₅₀ of 11.85 µg/mL[1][2]. Morelloflavone on its own showed potent inhibition of LDL peroxidation with a CE₅₀ of 12.36 µg/mL[2].

Table 2: Cytotoxicity of Biflavonoids

| Compound | Cell Line | Assay | IC₅₀ Value |

| (+/-)-Volkensiflavone | SW-480 (colon cancer) | Not specified | 188 µM |

Table 3: Anti-inflammatory and Analgesic Activity of Amentoflavone

| Activity | Animal Model | ED₅₀ Value |

| Anti-inflammatory | Rat carrageenan paw edema | 42 mg/kg (intraperitoneal)[3] |

| Analgesic | Acetic acid writhing test (mice) | 9.6 mg/kg (intraperitoneal)[3] |

Key Signaling Pathways Modulated by Biflavonoids

Biflavonoids exert their biological effects by modulating various cellular signaling pathways. This section details the key pathways affected and provides diagrams generated using Graphviz to illustrate these complex interactions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Several biflavonoids, notably amentoflavone, have been shown to inhibit this pathway. Amentoflavone has been observed to suppress NF-κB activation in glioblastoma and breast cancer cells[4][5]. This inhibition leads to a downstream reduction in the expression of proteins involved in angiogenesis and metastasis, such as VEGF, MMP-2, and MMP-9[5]. In microglial cells, amentoflavone inhibits the TLR4/MyD88/NF-κB signaling pathway[6].

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. Some flavonoids have been shown to modulate this pathway.

STAT1 Signaling Pathway

The Signal Transducer and Activator of Transcription 1 (STAT1) pathway is integral to the interferon-mediated immune response. Some natural compounds have been shown to inhibit STAT1 activation. While direct evidence for this compound is pending, related polyisoprenylated benzophenones from Garcinia species have been shown to inhibit STAT1 nuclear transfer and DNA binding[7].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the bioactivity assessment of biflavonoids.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.

-

In a 96-well plate, add a specific volume of the test compound at various concentrations.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

-

Protocol:

-

Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound at various concentrations to a larger volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

3. FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add a small volume of the test sample to a larger volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄, and the results are expressed as equivalents of the standard.

-

Cell-Based Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

-

Principle: This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

-

Western Blotting for Signaling Pathway Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This method can be used to assess the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and PI3K/Akt.

-

General Protocol:

-

Cell Lysis: Treat cells with the biflavonoid of interest and appropriate controls. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

-

Experimental Workflows

The following diagram illustrates a general workflow for screening and evaluating the bioactivity of biflavonoids.

This guide serves as a foundational resource for understanding and investigating the therapeutic potential of this compound and other biflavonoids. The provided data, protocols, and pathway diagrams are intended to facilitate further research and drug development efforts in this promising area of natural product science.

References

- 1. Low-Density Lipoprotein (LDL)-Antioxidant Biflavonoids from Garcinia madruno - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low-density lipoprotein (LDL)-antioxidant biflavonoids from Garcinia madruno - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct interaction of garcinol and related polyisoprenylated benzophenones of Garcinia cambogia fruits with the transcription factor STAT-1 as a likely mechanism of their inhibitory effect on cytokine signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Volkensiflavone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Volkensiflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for isolation, synthesis, and various bioassays are presented, alongside a summary of quantitative data. Furthermore, this document elucidates the modulation of key signaling pathways by flavonoids, offering insights into the mechanism of action of this compound.

Chemical Structure and Physicochemical Properties

This compound is a biflavonoid, a class of secondary metabolites consisting of two flavonoid moieties linked together.[1][2] It is specifically classified as a flavanone-flavone biflavonoid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [1] |

| CAS Number | 27542-37-6 | [1] |

| Molecular Formula | C30H20O10 | [1] |

| Molecular Weight | 540.47 g/mol | [1] |

| SMILES | C1=CC(=CC=C1[C@H]2--INVALID-LINK--C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O | [1] |

| Natural Sources | Garcinia livingstonei, Garcinia multiflora, Garcinia intermedia, Rheedia edulis | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including cytotoxic, antioxidant, and antimicrobial effects.

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| MRC5 (Human lung fibroblast) | Alamar-blue assay | 40 | [4] |

| SW480 (Human colon adenocarcinoma) | MTT assay (72 hrs) | 185 | [4] |

| HCT-116 (Human colon cancer) | MTT assay | 5 - 10 | [5] |

| HT-29 (Human colon cancer) | MTT assay | 5 - 10 | [5] |

Table 3: Antioxidant Activity of this compound

While specific quantitative data for the antioxidant activity of this compound is limited, studies on the genus Garcinia indicate that biflavonoids contribute significantly to the antioxidant capacity of the plant extracts.

Table 4: Antimicrobial Activity of Related Biflavonoids from Garcinia livingstonei

The following data for amentoflavone and 4''-methoxy amentoflavone, also isolated from Garcinia livingstonei, provide an indication of the potential antimicrobial activity of biflavonoids from this source.

| Microorganism | Amentoflavone MIC (µg/mL) | 4''-Methoxy amentoflavone MIC (µg/mL) | Reference |

| Escherichia coli | 40 | 8 | [6] |

| Staphylococcus aureus | 40 | 40 | [6] |

| Enterococcus faecalis | 60 | 8 | [6] |

| Pseudomonas aeruginosa | >100 | 60 | [6] |

| Mycobacterium smegmatis | 0.60 | 1.40 | [7] |

Experimental Protocols

Isolation of this compound from Garcinia livingstonei Fruits

The following is a general procedure based on methodologies reported for the isolation of biflavonoids from Garcinia species.[2][5]

References

- 1. Isolation and activity of two antibacterial biflavonoids from leaf extracts of Garcinia livingstonei (Clusiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzophenones and Biflavonoids from Garcinia livingstonei Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Divergent synthesis of biflavonoids yields novel inhibitors of the aggregation of amyloid β (1–42) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Benzophenones and biflavonoids from Garcinia livingstonei fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity of two biflavonoids from Garcinia livingstonei leaves against Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Research of (+)-Volkensiflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Volkensiflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and ongoing research into this promising compound. It details the initial isolation and structure elucidation, explores its known biological activities with a focus on its anti-inflammatory and antioxidant properties, and presents available quantitative data. Furthermore, this guide outlines key experimental protocols for the isolation and biological evaluation of this compound, and visualizes the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and research methodologies.

Discovery and Initial Characterization

First Isolation and Origin

This compound was first isolated from the bark of Garcinia volkensii. Subsequent studies have identified its presence in other species of the Garcinia genus, notably in the fruits of Garcinia livingstonei and Garcinia cowa[1]. It belongs to the biflavonoid class of polyphenolic compounds, which are characterized by the linkage of two flavonoid moieties.

Structure Elucidation

The chemical structure of this compound was determined to be a biflavonoid consisting of a flavone and a flavanone unit linked together. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), were instrumental in elucidating its complex structure.

Biological Activities and Mechanism of Action

Research into the biological activities of this compound has primarily focused on its antioxidant and anti-inflammatory properties.

Antioxidant Activity

This compound has demonstrated potent antioxidant effects as a reactive oxygen species (ROS) scavenger. This activity is crucial in mitigating cellular damage caused by oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory factors, including cytokines such as Interleukin-6 (IL-6), Interleukin-12p70 (IL-12p70), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α), as well as the NOD-like receptor protein 3 (NLRP3) inflammasome[2]. A primary mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Signaling Pathway Diagram: NF-κB Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data

While extensive quantitative data for this compound is still emerging, some studies have reported its biological activities.

Table 1: Summary of Reported Biological Activities of this compound

| Biological Activity | Assay | Target/Cell Line | IC50 / Activity | Reference |

| Antioxidant | DPPH Radical Scavenging | - | Effective scavenger | [2] |

| Oxygen Radical Absorbance Capacity (ORAC) | - | Effective scavenger | [2] | |

| Anti-inflammatory | Cytokine Production Inhibition | Macrophages | Inhibition of IL-6, IL-12p70, MCP-1, TNF-α, MIP-1α, NLRP3 | [2] |

Experimental Protocols

Isolation of this compound from Garcinia livingstonei Fruits

This protocol is adapted from the methodology described by Yang et al. (2010).

Experimental Workflow: Isolation of this compound

Caption: General workflow for the isolation of this compound.

-

Extraction: The fresh or frozen fruits of Garcinia livingstonei are homogenized and extracted exhaustively with methanol (MeOH) at room temperature.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Column Chromatography: The EtOAc fraction, which is enriched with biflavonoids, is subjected to column chromatography on Sephadex LH-20, eluting with methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Purification: Fractions containing the target compound are pooled and further purified using techniques such as preparative HPLC to yield pure this compound.

-

Structure Confirmation: The identity and purity of the isolated compound are confirmed using spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry.

NF-κB Inhibition Assay (General Protocol)

This protocol outlines a general method to assess the inhibitory effect of this compound on the NF-κB signaling pathway.

-

Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured under standard conditions.

-

Cell Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: The inflammatory response is induced by adding a stimulant, such as lipopolysaccharide (LPS), to the cell culture medium.

-

Nuclear Extraction: After incubation, nuclear extracts are prepared from the cells to isolate nuclear proteins.

-

NF-κB Activation Measurement: The activation of NF-κB (typically the p65 subunit) in the nuclear extracts is quantified using a commercially available ELISA-based transcription factor assay kit. This assay measures the binding of active NF-κB to a specific DNA sequence immobilized on a microplate.

-

Data Analysis: The results are expressed as the percentage of NF-κB inhibition compared to the LPS-stimulated control. The IC50 value, the concentration of this compound that inhibits 50% of NF-κB activation, is then calculated.

Experimental Workflow: NF-κB Inhibition Assay

Caption: Workflow for assessing NF-κB inhibition by this compound.

Future Research and Drug Development Perspectives

The promising anti-inflammatory and antioxidant properties of this compound make it an attractive candidate for further investigation and potential drug development. Future research should focus on:

-

Comprehensive Pharmacological Profiling: Elucidating the full spectrum of its biological activities and identifying specific molecular targets.

-

Pharmacokinetics and Bioavailability: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing and delivery.

-

In Vivo Efficacy: Evaluating its therapeutic potential in animal models of inflammatory diseases and oxidative stress-related conditions.

-

Total Synthesis: Developing an efficient and scalable synthetic route to ensure a consistent and reliable supply for research and development.

-

Safety and Toxicology: Conducting thorough safety and toxicology studies to assess its potential for clinical use.

By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel treatments for a range of human diseases.

References

The Pivotal Role of (+)-Volkensiflavone as a Secondary Metabolite in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Volkensiflavone, a naturally occurring biflavonoid, stands as a significant secondary metabolite within the plant kingdom, particularly prevalent in the genus Garcinia. As a member of the flavonoid family, it is composed of two flavone units, apigenin and naringenin, linked by a C-C bond. This complex structure endows this compound with a range of biological activities that are crucial for the plant's interaction with its environment and also hold immense potential for pharmacological applications. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and experimental analysis of this compound in plants, offering a valuable resource for researchers in phytochemistry, plant biology, and drug discovery.

Physiological Role of this compound in Plants

Secondary metabolites are not directly involved in the primary functions of plant growth and development but are essential for survival and adaptation. This compound, like other flavonoids, plays a critical role in protecting plants from a variety of biotic and abiotic stresses.

1. Defense Against Biotic Stress:

This compound contributes to the plant's defense arsenal against herbivores and pathogens. Flavonoids can act as feeding deterrents to insects and exhibit antimicrobial and antifungal properties, thus protecting the plant from infections. Upon pathogen attack, plants can accumulate flavonoids at the site of infection to inhibit the growth of the invading microbe and reinforce cell wall structures to prevent further spread.

2. Protection Against Abiotic Stress:

Abiotic stressors such as ultraviolet (UV) radiation, drought, and high temperatures trigger the accumulation of flavonoids, including biflavonoids like this compound, in plant tissues.

-

UV-B Radiation Shielding: this compound, with its complex aromatic structure, can absorb UV-B radiation, thereby shielding the plant's photosynthetic machinery and genetic material from damage. The biosynthesis of flavonoids is often upregulated in response to UV-B exposure, functioning as a natural sunscreen for the plant.[1]

-

Antioxidant Activity: A primary response of plants to abiotic stress is the production of reactive oxygen species (ROS), which can cause significant cellular damage. This compound is a potent antioxidant, capable of scavenging these harmful free radicals. This protective mechanism is crucial for maintaining cellular homeostasis and mitigating oxidative stress.

3. Cell Wall Reinforcement:

Flavonoids can be incorporated into the plant cell wall, contributing to its structural integrity and fortification. This reinforcement can enhance the plant's resistance to mechanical stress and pathogen penetration. The phenylpropanoid pathway, which is the precursor to flavonoid biosynthesis, is closely linked to the production of lignin and other cell wall components.[2][3]

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-established phenylpropananoid and flavonoid pathways, culminating in the formation of its monomeric flavonoid precursors. The final and defining step is the oxidative coupling of these monomers to form the biflavonoid structure.

Putative Biosynthetic Pathway:

While the specific enzymes responsible for the synthesis of this compound have not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of other biflavonoids. The formation of the C3'-C8'' linkage in this compound likely proceeds through an oxidative coupling reaction between two different flavonoid monomers: naringenin and apigenin. This reaction is thought to be catalyzed by peroxidase or laccase enzymes, which generate radical intermediates that then couple to form the biflavonoid.[4][5]

Quantitative Data

The concentration of this compound varies significantly between different species of Garcinia and among different tissues of the same plant. The following table summarizes the quantitative data from selected studies.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Concentration of this compound (mg/g of extract) | Reference |

| Garcinia madruno | Seeds | Ethyl Acetate | HPLC | 203.8 | [6] |

| Garcinia madruno | Seeds | Methanol | HPLC | 93.6 | [6] |

| Garcinia madruno | Epicarp | Ethyl Acetate | HPLC | 315.7 | [6] |

| Garcinia madruno | Epicarp | Methanol | HPLC | 94.2 | [6] |

| Garcinia madruno | Leaves | Ethyl Acetate | HPLC | 175.6 | [6] |

| Garcinia madruno | Leaves | Methanol | HPLC | 63.2 | [6] |

| Garcinia spicata | Fruits | Not specified | HPLC-PDA | Not specified in mg/g, but detected | [1] |

| Garcinia livingstonei | Fruits | Methanol | HPLC-PDA | Not specified in mg/g, but detected | [7] |

| Garcinia bakeriana | Leaves | Not specified | ESIMS, NMR | Not quantified, but isolated and identified | [8][9] |

Experimental Protocols

This section provides an overview of the methodologies for the isolation, quantification, and assessment of the antioxidant activity of this compound.

Isolation of this compound

A common method for the isolation of this compound from Garcinia species involves solvent extraction followed by column chromatography.

Protocol: Isolation from Garcinia madruno Leaves

-

Extraction:

-

Air-dry and powder the leaves of Garcinia madruno.

-

Perform sequential maceration of the powdered leaves with n-hexane, followed by dichloromethane, ethyl acetate, and finally methanol at room temperature.

-

Concentrate each extract under reduced pressure to obtain the crude extracts.

-

-

Column Chromatography:

-

Subject the ethyl acetate extract, which is typically rich in biflavonoids, to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common gradient system is n-hexane:ethyl acetate, starting from 100:0 and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1).

-

Combine fractions with similar TLC profiles.

-

-

Purification:

-

Subject the fractions containing this compound to further purification using preparative TLC or repeated column chromatography with a shallower solvent gradient to obtain the pure compound.

-

The structure of the isolated compound is then confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a photodiode array (PDA) detector is a widely used and reliable method for the quantification of this compound in plant extracts.

Protocol: HPLC-PDA Analysis

-

Instrumentation: A standard HPLC system equipped with a PDA detector, an autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. A common mobile phase consists of two solvents:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program: A typical gradient might be:

-

0-10 min: 10-30% B

-

10-40 min: 30-60% B

-

40-50 min: 60-100% B

-

50-55 min: 100% B

-

55-60 min: 100-10% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: The chromatogram is monitored at a wavelength where flavonoids show maximum absorbance, typically around 280 nm and 330 nm.

-

Quantification: A calibration curve is constructed using a pure standard of this compound at different concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Assessment of Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.

Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare different concentrations of this compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the sample or a standard antioxidant (e.g., ascorbic acid).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against sample concentration.

Signaling Pathways

Flavonoids, including this compound, are involved in complex signaling networks within the plant, particularly in response to environmental cues like UV-B radiation.

UV-B Signaling Pathway Leading to Flavonoid Biosynthesis:

Exposure to UV-B light triggers a signaling cascade that upregulates the genes involved in flavonoid biosynthesis. This pathway is initiated by the UV-B photoreceptor UVR8.

-

UVR8 Activation: In the absence of UV-B, UVR8 exists as a homodimer. Upon UV-B exposure, the UVR8 dimer monomerizes.[10]

-

Interaction with COP1: The monomeric UVR8 interacts with the E3 ubiquitin ligase COP1 in the nucleus.

-

HY5 Stabilization: The UVR8-COP1 interaction prevents the degradation of the transcription factor HY5.

-

Gene Expression: Stabilized HY5 then activates the expression of genes encoding enzymes of the flavonoid biosynthetic pathway, leading to the accumulation of flavonoids.[1]

Conclusion

This compound is a vital secondary metabolite in plants, playing a multifaceted role in defense and stress adaptation. Its potent antioxidant properties and involvement in crucial signaling pathways underscore its importance for plant survival. For researchers, a thorough understanding of its biosynthesis, physiological functions, and analytical methodologies is paramount. The protocols and data presented in this guide offer a solid foundation for further investigation into this fascinating biflavonoid, paving the way for potential applications in agriculture, to enhance crop resilience, and in medicine, as a source of novel therapeutic agents. The continued exploration of this compound and other biflavonoids will undoubtedly unveil new insights into the intricate chemistry of the plant kingdom and its vast potential for human benefit.

References

- 1. How plants protect themselves from ultraviolet-B radiation stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]

- 4. Gymnosperm-specific CYP90Js enable biflavonoid biosynthesis and microbial production of amentoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoids Are Intra- and Inter-Kingdom Modulator Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of the synthetic C-C biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Noninvasive Methods to Detect Reactive Oxygen Species as a Proxy of Seed Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In Vitro Antioxidant Activity of (+)-Volkensiflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Volkensiflavone, a naturally occurring biflavonoid predominantly found in plants of the Garcinia genus, has garnered scientific interest for its potential health benefits, including its antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and a discussion of potential signaling pathways involved in its antioxidant mechanism.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data from scientific literature. It is important to note that direct comparisons between studies may be limited due to variations in experimental conditions.

| Assay | Result for this compound | Other Compounds for Comparison | Units | Source |

| DPPH Radical Scavenging Activity | Not reported to have strong activity | Morelloflavone: IC50 = 8.85, Fukugiside: IC50 = 19.65 | µg/mL | [1] |

| FRAP (Ferric Reducing Antioxidant Power) | Displayed the highest activity among tested biflavonoids | Garcinol: 168 ± 8 | mg Ascorbic Acid / 100g sample | [2] |

| ABTS Radical Scavenging Activity | Data not available in IC50 | Morelloflavone: 209216 ± 11723 | µmol Trolox / 100g sample | [2] |

| ORAC (Oxygen Radical Absorbance Capacity) | Lower activity compared to Morelloflavone | Morelloflavone: 293842 ± 22026 | µmol Trolox / 100g sample | [2] |

| LDL Oxidation Inhibition (TBARS Assay) | Mentioned to be evaluated | Morelloflavone: CE50 = 12.36 | µg/mL | [3] |

Note: The lack of a specific IC50 value for the DPPH assay in the cited study suggests that this compound may have weaker radical scavenging activity in this particular assay compared to other tested biflavonoids[1]. However, its notable activity in the FRAP assay indicates a strong capacity to reduce ferric ions[2]. Further research is required to provide a more complete quantitative profile of its antioxidant potential, particularly in the form of IC50 values for direct comparison.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays relevant to the evaluation of this compound. These protocols are based on established methods found in the scientific literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound solution to the respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

For the positive control, use ascorbic acid at various concentrations.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol (or Ethanol)

-

96-well microplate

-

Microplate reader

-

Trolox (positive control)

Procedure:

-

Preparation of ABTS radical cation (ABTS•+) solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of working ABTS•+ solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of sample solutions: Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

Assay:

-

In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

-

Add 10 µL of the different concentrations of this compound solution to the respective wells.

-

For the blank, add 10 µL of methanol.

-

Use Trolox as a positive control.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated as:

The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

This compound

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

96-well microplate

-

Microplate reader

-

Ascorbic acid or Trolox (positive control)

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of sample solutions: Prepare a stock solution of this compound and serial dilutions in an appropriate solvent.

-

Assay:

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the sample solutions to the wells.

-

For the blank, use 20 µL of the solvent.

-

Use a known concentration of FeSO₄ or a standard antioxidant for the calibration curve.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄, ascorbic acid, or Trolox) and expressed as equivalents of the standard.

Mandatory Visualizations

Signaling Pathway

While direct evidence for the specific signaling pathways activated by this compound is currently limited, flavonoids are known to exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The following diagram illustrates the general mechanism of Nrf2 activation by flavonoids.

References

Potential Therapeutic Effects of (+)-Volkensiflavone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Volkensiflavone is a naturally occurring biflavonoid found in several plant species, notably from the genus Garcinia, including Garcinia livingstonei.[1][2] As a member of the flavonoid family, it shares a characteristic molecular architecture that has been associated with a wide range of biological activities. Preliminary research suggests that this compound may possess significant therapeutic potential, with investigations pointing towards its anticancer, antiviral, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its core therapeutic effects, underlying mechanisms of action, and available quantitative data. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

While direct and extensive quantitative data on the anticancer activity of purified this compound is limited in publicly available literature, studies on extracts from plants containing this biflavonoid, and on related biflavonoids, suggest a potential for cytotoxic effects against various cancer cell lines.

Quantitative Data

A study on the constituents of Garcinia livingstonei fruits, from which this compound was isolated, evaluated the cytotoxic activity of several isolated compounds against human colon cancer cell lines. While the primary focus of the published data was on two benzophenones, the study highlights the potential of compounds from this source. It is important to note that the following data is for compounds isolated alongside this compound and not for this compound itself, for which specific IC50 values were not provided in the accessible literature.

Table 1: Cytotoxicity of Compounds Isolated from Garcinia livingstonei Fruits

| Compound | Cell Line | IC50 (µM) |

| Guttiferone A | HCT-116 | 5 |

| HT-29 | 10 | |

| SW-480 | 18 | |

| Guttiferone K | HCT-116 | 5 |

| HT-29 | 25 | |

| SW-480 | 25 | |

| 5-Fluorouracil (Control) | HCT-116 | 46 |

Source: Adapted from Benzophenones and Biflavonoids from Garcinia livingstonei Fruits.[1]

Experimental Protocols

The cytotoxicity of the compounds was typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Screening:

-

Cell Seeding: Human colon cancer cells (HCT-116, HT-29, or SW-480) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antiviral Activity

This compound has been identified as a potential antiviral agent. A patent application has disclosed its inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).

Quantitative Data

The antiviral activity is typically reported as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% inhibitory concentration (IC50), which often refers to the concentration that causes 50% cytotoxicity to the host cells.

Table 2: Antiviral Activity of this compound

| Virus | EC50 (µg/mL) | IC50 (µg/mL) |

| HCMV | >10 | >10 |

| VZV | 1.0 | 3.2 |

Source: Adapted from Biflavanoids and derivatives thereof as antiviral agents.[3]

The data indicates that this compound exhibits weak activity against HCMV but shows more promising activity against VZV.

Experimental Protocols

The antiviral activity is commonly determined using a plaque reduction assay or a yield reduction assay.

Plaque Reduction Assay Protocol:

-

Cell Seeding: Host cells susceptible to the virus (e.g., human embryonic lung fibroblasts for HCMV and VZV) are seeded in multi-well plates and grown to confluency.

-

Viral Infection: The cell monolayers are infected with a known amount of virus for a specific adsorption period.

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing various concentrations of the test compound.

-

Incubation: The plates are incubated for a period that allows for the formation of viral plaques (e.g., 7-10 days).

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus-infected control. The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators. While specific quantitative data for this compound is scarce, the general mechanisms of related flavonoids provide a framework for its potential anti-inflammatory effects.

Potential Mechanisms and Signaling Pathways

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways regulate the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce the inflammatory mediators nitric oxide (NO) and prostaglandins (e.g., PGE2), respectively.

NF-κB Signaling Pathway Inhibition Workflow

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The anti-inflammatory activity of a compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators in cell-based assays or to reduce inflammation in animal models.

Nitric Oxide (NO) Production Inhibition Assay:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Inflammation is induced by adding an inflammatory agent, such as lipopolysaccharide (LPS).

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Carrageenan-Induced Paw Edema in Rodents:

-

Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.

-

Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered to the hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the vehicle control group.

Neuroprotective Effects

Several flavonoids have demonstrated neuroprotective properties, and it is plausible that this compound shares this therapeutic potential. The mechanisms underlying neuroprotection by flavonoids often involve the modulation of signaling pathways related to cell survival and the mitigation of oxidative stress.

Potential Mechanisms and Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for neuronal survival and are potential targets for neuroprotective agents. Activation of the PI3K/Akt pathway generally promotes cell survival, while the roles of different MAPK pathways (e.g., ERK, JNK, p38) can be context-dependent, with ERK often being pro-survival and JNK/p38 being associated with apoptosis.

PI3K/Akt Signaling Pathway Activation Workflow

Caption: Potential modulation of the PI3K/Akt survival pathway by this compound.

Experimental Protocols

The neuroprotective effects of a compound can be evaluated in vitro using neuronal cell lines subjected to neurotoxic insults.

Neuroprotection Assay in SH-SY5Y Cells:

-

Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured and may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

-

Compound Pre-treatment: The differentiated or undifferentiated cells are pre-treated with various concentrations of the test compound for a specified duration.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) to model Parkinson's disease, or amyloid-beta (Aβ) peptides to model Alzheimer's disease.

-

Incubation: The cells are incubated with the neurotoxin in the presence or absence of the test compound.

-

Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Conclusion and Future Directions

This compound has emerged as a biflavonoid with multifaceted therapeutic potential. The available data, although preliminary in some areas, suggests promising anticancer, antiviral, anti-inflammatory, and neuroprotective activities. The primary challenge in fully elucidating the therapeutic utility of this compound lies in the limited availability of specific quantitative data from studies where it has been investigated as a single, purified compound.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of purified this compound against a broad panel of human cancer cell lines.

-

In-depth Anti-inflammatory Studies: Quantifying the inhibitory effects of this compound on the production of key inflammatory mediators like NO, PGE2, and various cytokines, and determining the corresponding IC50 values.

-

Robust Neuroprotection Assays: Conducting detailed in vitro and in vivo studies to quantify the neuroprotective effects of this compound against various neurotoxic insults and to elucidate the underlying mechanisms.

-

Mechanism of Action Studies: Utilizing techniques such as Western blotting, RT-PCR, and reporter gene assays to definitively identify and characterize the specific signaling pathways modulated by this compound.

A more thorough understanding of the pharmacological profile of this compound will be crucial for its potential development as a novel therapeutic agent. The information compiled in this whitepaper provides a foundation for guiding such future investigations.

References

- 1. Benzophenones and Biflavonoids from Garcinia livingstonei Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Volkensiflavone and its classification as a C-C type biflavonoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Volkensiflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, with a particular focus on its classification as a C-C type biflavonoid. This document details its chemical structure, natural sources, and known biological effects, including its antioxidant, anti-inflammatory, and cytotoxic properties. Furthermore, this guide outlines detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound. Special emphasis is placed on the signaling pathways potentially modulated by this compound, offering insights for future research and drug development endeavors.

Introduction

Biflavonoids are a class of polyphenolic compounds composed of two flavonoid units linked together by a C-C or C-O-C bond.[1][2] They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects.[3][4] this compound is a specific biflavonoid that belongs to the C-C type, where the two flavonoid moieties are directly connected by a carbon-carbon bond.[5] This structural feature contributes to its unique chemical properties and biological functions. This guide aims to provide a detailed technical resource on this compound for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Classification

This compound is characterized by a molecular formula of C30H20O10.[6] Its structure consists of two flavonoid units, a naringenin and an apigenin moiety, linked via a C-3 to C-8'' bond. This direct carbon-carbon linkage classifies it as a C-C type biflavonoid.[5] The absolute stereochemistry of the chiral centers in the naringenin unit is crucial for its biological activity.

Systematic Name: 8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[6]

Natural Sources

This compound is predominantly found in plants of the genus Garcinia (family Clusiaceae). It has been isolated from various parts of these plants, including the leaves, twigs, and fruits.[7][8][9] Some of the notable plant sources include:

-

Garcinia livingstonei[7]

-

Garcinia volkensii

-

Garcinia cowa[11]

-

Garcinia dulcis[12]

-

Garcinia madruno[13]

Quantitative Biological Data

The biological activities of this compound have been quantified in various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a comparative view of its potency.

Table 1: Antioxidant Activity of this compound

| Assay | Test System | IC50 Value | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Chemical Assay | > 100 µM | [13] |

| FRAP | Chemical Assay | Highest activity among tested biflavonoids | [13] |

| Superoxide Anion Scavenging | Chemical Assay | 6.39 x 10⁻⁴ µg/mL | [11] |

| Hydroxyl Radical Scavenging | Chemical Assay | 5.31 x 10⁻⁴ µg/mL |[11] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| MRC5 | Normal lung fibroblast | Alamar Blue | 40 | [7] |

| SW480 | Colorectal adenocarcinoma | MTT | 185 |[7] |

Table 3: Anti-inflammatory Activity of this compound

| Assay | Test System | IC50 Value | Reference |

|---|---|---|---|

| Inhibition of NO production | LPS-stimulated RAW264.7 cells | Data not available |

| Inhibition of pro-inflammatory cytokines | Data not available | Data not available | |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

A general procedure for the isolation of this compound from Garcinia species involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., leaves) is extracted with a solvent such as acetone or methanol at room temperature.[8][9] The resulting extract is then concentrated under reduced pressure.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[8] this compound is typically found in the more polar fractions like ethyl acetate.

-

Chromatographic Purification: The bioactive fraction is subjected to multiple chromatographic steps for the isolation of pure this compound.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate or chloroform and methanol.[8]

-

Sephadex LH-20 Column Chromatography: Further purification is often achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Structural Characterization

The structure of isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons and to confirm the linkage between the two flavonoid units.[10][14][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[1] Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern, which aids in structural elucidation.[1]

Table 4: ¹³C and ¹H NMR Spectroscopic Data for this compound (in CD₃OD) [10]

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| Flavanone Moiety | ||

| 2 | 84.2 | 5.25 (d, 11.8) |

| 3 | 48.5 | 4.10 (d, 11.8) |

| 4 | 197.5 | |

| 5 | 164.5 | |

| 6 | 97.2 | 5.95 (s) |

| 7 | 167.8 | |

| 8 | 96.1 | 5.95 (s) |

| 9 | 163.7 | |

| 10 | 102.8 | |

| 1' | 131.5 | |

| 2', 6' | 129.5 | 7.20 (d, 8.5) |

| 3', 5' | 116.2 | 6.75 (d, 8.5) |

| 4' | 158.9 | |

| Flavone Moiety | ||

| 2'' | 164.8 | |

| 3'' | 103.5 | 6.40 (s) |

| 4'' | 182.8 | |

| 5'' | 162.1 | |

| 6'' | 99.5 | 6.15 (d, 2.0) |

| 7'' | 164.9 | |

| 8'' | 105.1 | |

| 9'' | 158.2 | |

| 10'' | 104.8 | |

| 1''' | 122.5 | |

| 2''', 6''' | 129.1 | 7.75 (d, 8.8) |

| 3''', 5''' | 116.5 | 6.85 (d, 8.8) |

| 4''' | 161.8 | |

HPLC Analysis

A High-Performance Liquid Chromatography (HPLC) method can be developed for the quantification of this compound in plant extracts.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[16]

-

Mobile Phase: A gradient elution system using a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[16]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., around 280 nm and 330 nm).[17]

-

-

Quantification: A calibration curve is constructed using a pure standard of this compound to quantify its concentration in the samples.

Biological Assays

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[11]

-

In a 96-well plate, add different concentrations of the sample solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.[11]

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[5]

-

Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[5]

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).[3]

-

Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

-

Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

-

After 24 hours of incubation, collect the cell supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

While specific studies on the signaling pathways modulated by this compound are limited, the known biological activities of flavonoids suggest potential mechanisms of action. Flavonoids are known to interact with various cellular signaling cascades, including the MAPK, NF-κB, and PI3K/Akt pathways, which are critical in regulating inflammation, cell proliferation, and apoptosis.[18][19][20]

Potential Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[21] Many flavonoids have been shown to inhibit NF-κB activation.[20][22] this compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation and degradation of IκBα, which would prevent the nuclear translocation of the p65 subunit of NF-κB. This would lead to a downregulation of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation and cancer.[23][24] Flavonoids can modulate MAPK signaling by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38.[23] By doing so, this compound could potentially regulate the expression of genes involved in cell survival and inflammation.

Caption: Potential modulation of MAPK signaling pathways by this compound.

Potential Involvement of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[19][25] Dysregulation of this pathway is common in cancer. Some flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[19][26] this compound's cytotoxic effects may be mediated, in part, through the inhibition of this pro-survival pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring Synergistic Inhibition of Inflammatory and Antioxidant Potential: Integrated In Silico and In Vitro Analyses of Garcinia mangostana, Curcuma comosa, and Acanthus ebracteatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. phcogj.com [phcogj.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation of six isoprenylated biflavonoids from the leaves of Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clibdoc.psu.ac.th [clibdoc.psu.ac.th]

- 11. Synthesis of Biftavonoids. Part-II. Oxidative Coupling of Phenolic Ketones with FeCI8-DMF : Proof for Inter-flavonyl Linkage [zenodo.org]

- 12. Inhibiting the PI3K/AKT/NF-κB signal pathway with nobiletin for attenuating the development of osteoarthritis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical constituents and antioxidant activity of <i>Garcinia madruno</i> (Kunth) Hammel - Journal of King Saud University - Science [jksus.org]

- 14. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. UHPLC-UV method for the determination of flavonoids in dietary supplements and for evaluation of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 25. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Biflavonoids: A Technical Guide Focused on (+)-Volkensiflavone and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract